Ethyl 6-(3-bromophenyl)-6-oxohexanoate
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Description
Ethyl 6-(3-bromophenyl)-6-oxohexanoate, also known as Ethyl (3-bromobenzoyl)acetate, is a compound with the molecular formula BrC6H4COCH2CO2C2H5 . It is a derivative of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(3-bromophenyl)-6-oxohexanoate is characterized by the presence of a bromophenyl group and an ethyl ester group . The compound’s structure can influence its reactivity, which can impact the synthetic strategies where it takes part .Chemical Reactions Analysis
Ethers, a class of compounds to which Ethyl 6-(3-bromophenyl)-6-oxohexanoate belongs, are generally unreactive to many reagents used in organic chemistry. They are cleaved by strong acids, but this reaction is not general and depends on the structure of the ether .Scientific Research Applications
Crystal and Molecular Structure Studies
Research on similar compounds, such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has focused on their crystal and molecular structures. These studies, confirmed by single-crystal X-ray diffraction, provide insights into the stability and interactions of these compounds. This is significant for understanding their potential applications in various fields, including materials science and pharmaceuticals (Kaur et al., 2012).
Synthetic Applications in Heterocyclic Chemistry
Ethyl 6-(3-bromophenyl)-6-oxohexanoate and related compounds have been utilized in the synthesis of heterocycles. These processes involve radical cyclization reactions, forming complex molecular structures that are valuable in medicinal chemistry and drug design (Allin et al., 2005).
Antinociceptive Activity Studies
Compounds structurally related to ethyl 6-(3-bromophenyl)-6-oxohexanoate have been studied for their antinociceptive (pain-relieving) activities in various tests. These studies contribute to the understanding of pain management and the development of new analgesics (Masocha et al., 2016).
Applications in Biocatalysis
Research on similar compounds like alkyl 6-chloro-3-oxohexanoates shows their potential in biocatalysis. This includes the synthesis of significant biochemicals such as α-lipoic acid, indicating the role of these compounds in industrial biotechnology (Gopalan & Jacobs, 1990).
Structural Characterization
The structural characterization of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides foundational knowledge for the development of new materials and pharmaceuticals. These studies are crucial for understanding molecular interactions and properties (Sapnakumari et al., 2014).
Antimicrobial Activity
Compounds structurally related to ethyl 6-(3-bromophenyl)-6-oxohexanoate have been studied for their antimicrobial activities, contributing to the development of new antibiotics and antifungal agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
ethyl 6-(3-bromophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPHALFXTSWKHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645512 |
Source
|
Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |
CAS RN |
93568-69-5 |
Source
|
Record name | Ethyl 6-(3-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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